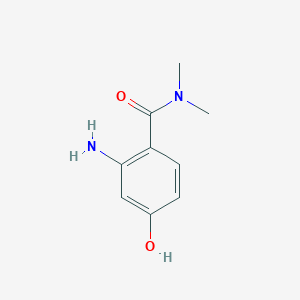
2-Amino-4-hydroxy-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, characterized by the presence of amino and hydroxy groups on the benzene ring, along with N,N-dimethyl substitution on the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Nitration: The starting material, 4-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Amidation: The resulting 2-amino-4-hydroxybenzoic acid is then reacted with dimethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 2-amino-4-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 2-amino-4-hydroxy-N,N-dimethylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N,N-dimethylbenzamide: Lacks the hydroxy group at the 4-position.
2-Hydroxy-N,N-dimethylbenzamide: Lacks the amino group at the 2-position.
4-Hydroxy-N,N-dimethylbenzamide: Lacks the amino group at the 2-position.
Uniqueness
2-Amino-4-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both amino and hydroxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound in various research applications.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-amino-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)9(13)7-4-3-6(12)5-8(7)10/h3-5,12H,10H2,1-2H3 |
InChI-Schlüssel |
IIJGBXCFNZQNLO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


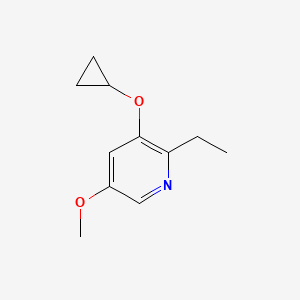

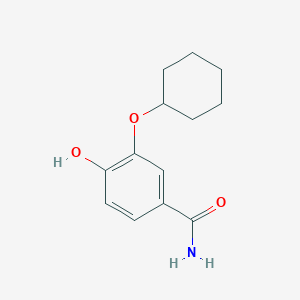
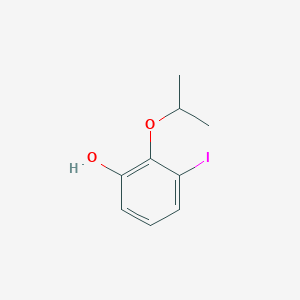
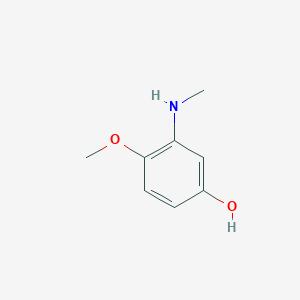
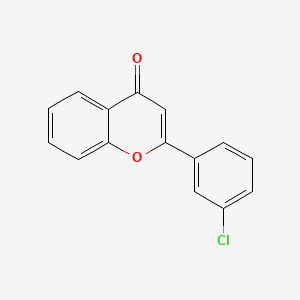


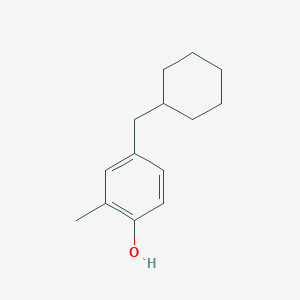

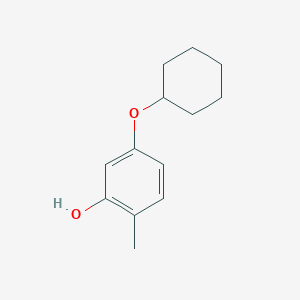
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)

